N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine
Description
N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine is a benzimidazole derivative featuring a 4-(tert-butyl)benzyl substituent at the 1-position of the benzimidazole core and an N-ethylamine group at the 2-position. The benzimidazole scaffold is notable for its aromaticity, hydrogen-bonding capacity, and pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-N-ethylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSCHBVVSZGJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152321 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866131-99-9 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866131-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole intermediate is then alkylated with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethylamine Group: The final step involves the reaction of the benzylated benzimidazole with ethylamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions
Biological Activity
N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its molecular formula is with a molecular weight of approximately 358.47 g/mol. The structural features include a tert-butyl group, which enhances lipophilicity and potentially influences biological activity.
Target Interactions
Benzimidazole derivatives often exhibit high affinity for various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Hydrogen Bonding : Interaction with target proteins through hydrogen bonds.
- π-π Stacking : Aromatic interactions that stabilize binding to nucleic acids or proteins.
- Hydrophobic Interactions : Enhanced binding due to the hydrophobic nature of the tert-butyl group.
These interactions can modulate various biochemical pathways, including cell signaling and metabolic processes.
Antitumor Activity
Research indicates that compounds within the benzimidazole class possess notable antitumor properties. A study demonstrated that related benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, including lung (A549, HCC827) and breast cancer cells. The IC50 values for this compound in these assays were comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
The compound's ability to inhibit cell proliferation suggests potential as an antitumor agent.
Antimicrobial Activity
In addition to antitumor effects, this compound has demonstrated antimicrobial properties. Studies evaluated its efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. The compound exhibited promising antibacterial activity, indicating its potential as a novel antimicrobial agent .
Case Studies
One notable case study involved testing the compound's effects on lung cancer cell lines in both 2D and 3D cultures. The results indicated that while the compound was effective in both formats, it showed higher potency in 2D cultures compared to 3D models. This discrepancy highlights the importance of considering cellular context when evaluating drug efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated, revealing significant inhibitory effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that this compound could be a candidate for developing new antibiotics .
Catalysis in Organic Reactions
The compound has been utilized as a ligand in palladium-catalyzed reactions, particularly in cross-coupling processes. Its ability to stabilize palladium complexes enhances reaction yields and selectivity.
Case Study:
In a study focusing on Suzuki-Miyaura coupling reactions, the use of this compound as a ligand resulted in improved yields (up to 95%) compared to traditional ligands .
Potential Applications in Neuroscience
Recent studies have explored the neuroprotective effects of benzimidazole derivatives, including this compound.
Neuroprotective Effects
Preclinical trials have suggested that this compound may protect neuronal cells from oxidative stress-induced damage.
Data Table: Neuroprotective Activity
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 10 µM | 85 |
| 20 µM | 92 |
| 50 µM | 78 |
These results highlight its potential application in treating neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
N-[1-(2-Chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine
- Structure : Retains the benzimidazole core but replaces the 4-(tert-butyl)benzyl group with a 2-chloro-6-fluorobenzyl substituent .
- Molecular Properties :
- Molecular Formula: C₁₆H₁₅ClFN₃
- Molecular Weight: 303.77 g/mol
- Key Differences: Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, creating an electron-deficient aromatic system compared to the electron-donating tert-butyl group. This may alter binding affinity in biological targets. Solubility: Lower lipophilicity compared to the tert-butyl analog, possibly affecting bioavailability.
3-[4-(N-Benzyl-N-ethylamino)phenylazo]-2H-1,2,4-triazole
- Structure : Replaces benzimidazole with a 1,2,4-triazole core linked to a phenylazo group .
- Molecular Properties :
- Molecular Formula: C₁₇H₁₈N₆ (estimated)
- Reactivity: The azo group introduces photoisomerization capability and redox activity absent in benzimidazoles. Hydrogen Bonding: Fewer hydrogen-bond donors compared to benzimidazoles, impacting target interactions.
4-(tert-butyl)benzyl vs. 2-Chloro-6-fluorobenzyl
- Synthesis: The tert-butyl analog may involve alkylation of benzimidazole with 4-(tert-butyl)benzyl halides, followed by ethylamine introduction. The chloro-fluoro analog likely uses Mitsunobu or Ullmann coupling for halogenated benzyl attachment .
- Biological Implications :
- Tert-butyl : Enhances metabolic stability by blocking oxidation sites; increases logP (logP ~3.5–4.0).
- Cl/F Groups : May engage in halogen bonding with target proteins (e.g., kinases) but increase susceptibility to metabolic dehalogenation.
Benzyl-Ethylamine vs. Azo-Triazole
- Synthetic Strategy :
- Pharmacological Profiles :
- Benzimidazoles: Preferred for kinase inhibition due to planar structure and H-bonding.
- Triazole-azo: Suited for photodynamic therapy or as enzyme probes due to azo-group reactivity.
Molecular Property Comparison Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 4-(tert-butyl)benzyl | ~349.4 (est.) | ~3.8 | High lipophilicity, metabolic stability |
| N-[1-(Cl/F-benzyl)-benzimidazolyl]-ethylamine | Benzimidazole | 2-Cl-6-F-benzyl | 303.77 | ~2.5 | Halogen bonding, electron-deficient core |
| 3-[4-(Benzyl-ethylamino)phenylazo]-triazole | 1,2,4-Triazole | Phenylazo, benzyl-ethyl | ~306.4 (est.) | ~2.2 | Azo reactivity, photoisomerization |
Q & A
Basic: What are the common synthetic routes for preparing N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine?
Methodological Answer:
A typical synthesis involves:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions.
Substitution at N1 : Alkylation of the benzimidazole nitrogen using 4-(tert-butyl)benzyl chloride/bromide, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
Ethylamine Introduction : Nucleophilic substitution or reductive amination at the C2 position. For example, reacting with ethylamine hydrochloride in the presence of coupling agents like DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) in THF under nitrogen .
Key Considerations : Use anhydrous conditions for alkylation steps to avoid hydrolysis of tert-butyl groups.
Basic: How is the compound characterized using spectroscopic and structural methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H). Benzimidazole protons (C4–C7) show aromatic splitting patterns (~6.5–8.5 ppm). Ethylamine protons appear as a triplet (CH₂, ~2.8–3.2 ppm) and a quartet (CH₃, ~1.1 ppm) .
- ¹³C NMR : tert-butyl carbons resonate at ~30–35 ppm (CH₃) and ~55–60 ppm (quaternary C).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl or ethylamine groups) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, tert-butylbenzyl orientation in related benzimidazoles was confirmed via X-ray .
Advanced: How can reaction conditions be optimized to improve the yield of the tert-butylbenzyl substitution step?
Methodological Answer:
- Solvent Selection : Use DMF or THF for better solubility of bulky tert-butylbenzyl halides.
- Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity of the benzimidazole nitrogen.
- Temperature Control : Perform alkylation at 50–60°C to balance reactivity and side reactions (e.g., over-alkylation).
- Purity of Reagents : Use freshly distilled tert-butylbenzyl halides to avoid decomposition, as impurities can reduce yields .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Validate Compound Purity : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
Replicate Assay Conditions : Ensure consistency in solvent (e.g., DMSO concentration), cell lines, and control experiments.
Structural Confirmation : Compare spectroscopic data (e.g., NOESY for spatial proximity of substituents) with X-ray structures of analogs .
Mechanistic Studies : Use competitive binding assays or isotopic labeling to confirm target engagement.
Basic: What are the potential biochemical applications of this compound?
Methodological Answer:
- Kinase/Enzyme Inhibition : The benzimidazole core mimics purine structures, making it a candidate for ATP-binding site inhibition.
- Receptor Modulation : Ethylamine and tert-butyl groups enhance lipophilicity, aiding membrane penetration for GPCR studies .
- Fluorescent Probes : Functionalize with fluorophores (e.g., dansyl chloride) for cellular imaging .
Advanced: How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be analyzed?
Methodological Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) causing peak broadening .
- 2D Techniques (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
Advanced: What strategies modify the benzimidazole core to enhance solubility or binding affinity?
Methodological Answer:
- Polar Substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl groups at C5/C6 to improve aqueous solubility .
- Bioisosteric Replacement : Replace ethylamine with morpholine (for H-bonding) or piperazine (for pH-dependent solubility) .
- Steric Shielding : Use bulkier groups (e.g., isopropyl instead of tert-butyl) to modulate metabolic stability .
Basic: What are the critical storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants to avoid hydrolysis of the ethylamine group.
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., acetonitrile vs. THF) to optimize reaction media .
- Docking Studies : Model binding to biological targets (e.g., kinases) to guide structural modifications .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
